

# The In Vivo Metabolic Fate of Hexahydrocannabinol: A Technical Guide

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## Compound of Interest

Compound Name: *11-nor-9(S)-carboxy-Hexahydrocannabinol*

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## Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as a legal alternative to tetrahydrocannabinol (THC). As a hydrogenated derivative of THC, HHC exhibits psychoactive properties, binding to cannabinoid CB1 receptors.<sup>[1][2]</sup> Its emergence in the market has necessitated a thorough understanding of its metabolic fate within the human body for forensic toxicology, clinical chemistry, and drug development. This guide provides a comprehensive overview of the in vivo metabolism of HHC, detailing its biotransformation pathways, summarizing quantitative data, and outlining the experimental protocols used for its study.

## Metabolic Pathways of Hexahydrocannabinol

The in vivo metabolism of HHC is a complex process involving primarily Phase I and Phase II biotransformation reactions, analogous to those of other well-characterized cannabinoids like  $\Delta^9$ -THC.<sup>[3][4]</sup> The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role.<sup>[5][6]</sup> The main metabolic transformations involve hydroxylation and oxidation, followed by extensive glucuronidation.<sup>[3][7]</sup>

## Phase I Metabolism: Oxidation and Hydroxylation

Phase I reactions introduce or expose functional groups on the HHC molecule, preparing it for Phase II conjugation. The primary Phase I reactions observed for HHC are:

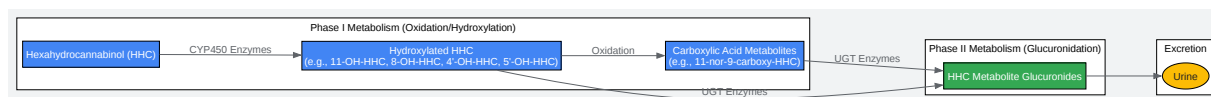
- **Hydroxylation:** This is a major initial metabolic step. Hydroxyl groups are added to various positions on the HHC molecule, primarily at the C11 position and on the pentyl side chain.[3][4] Key hydroxylated metabolites identified include 11-OH-HHC and side-chain hydroxylated variants like 4'-OH-HHC and 5'-OH-HHC.[5][7][8] Hydroxylation can also occur at the C8 position, forming 8-OH-HHC.[5][8]
- **Oxidation:** Following hydroxylation, particularly at the C11 position, further oxidation occurs to form carboxylic acid metabolites.[3][7] The most prominent of these is 11-nor-9-carboxy-HHC (HHC-COOH).[1][5]

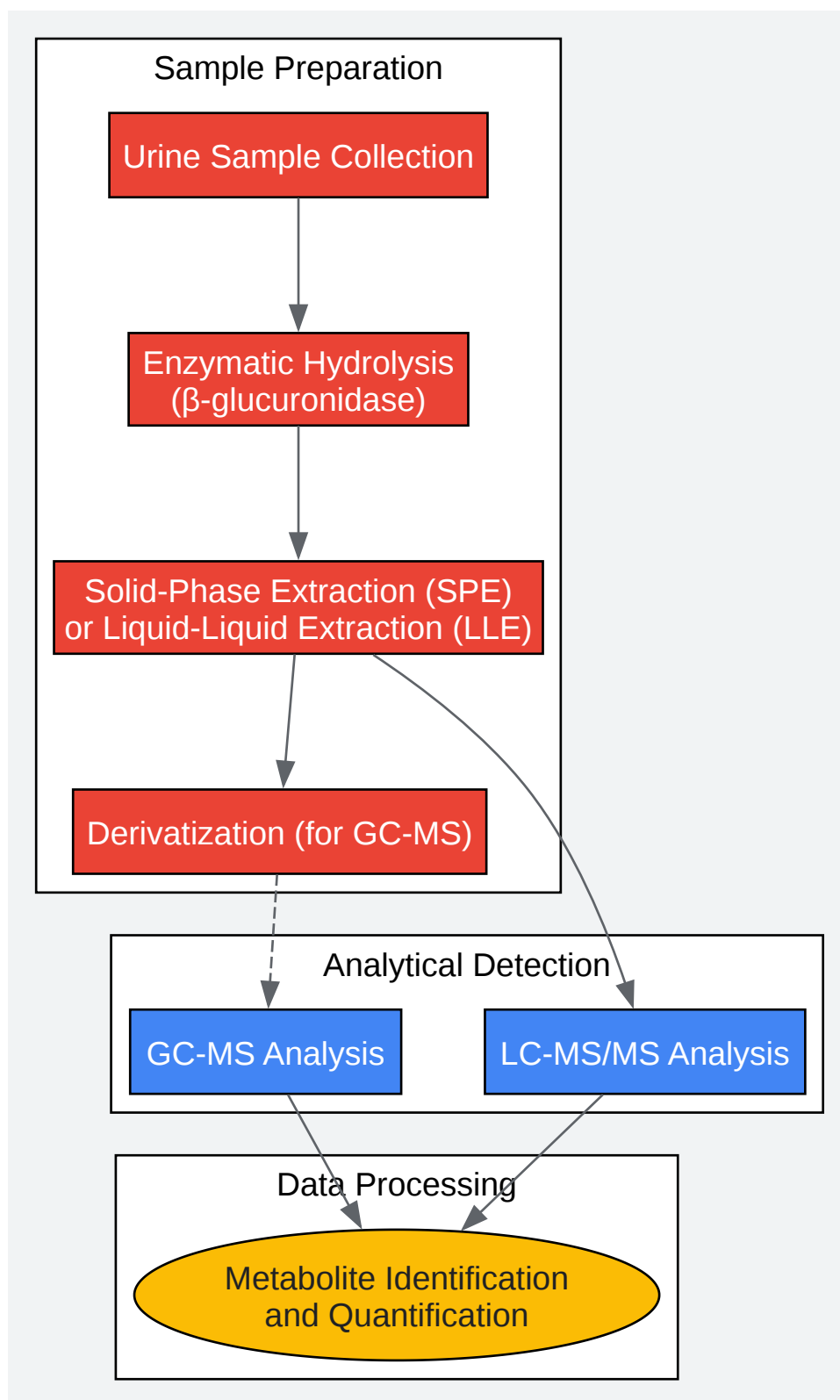
The metabolism of HHC is stereoselective, meaning the two main epimers, (9R)-HHC and (9S)-HHC, are metabolized differently.[5] Studies suggest that (9R)-HHC is the more psychoactive epimer.[9] In terms of metabolism, 9(R)-HHC appears to be preferentially hydroxylated at the C11 position, while 9(S)-HHC may be more readily hydroxylated at the C8 position.[5]

## Phase II Metabolism: Glucuronidation

Following Phase I reactions, the hydroxylated and carboxylated metabolites of HHC undergo extensive Phase II conjugation, primarily through glucuronidation.[3][7] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to the metabolites, significantly increasing their water solubility and facilitating their excretion from the body, mainly through urine.[5] It has been reported that a very high percentage of hydroxylated HHC metabolites, around 99.3%, are found in their glucuronidated form in urine.[7][10]

Below is a diagram illustrating the primary metabolic pathways of Hexahydrocannabinol.





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